molecular formula C7H10N2O B3032387 (4-Amino-6-methylpyridin-3-yl)methanol CAS No. 15742-82-2

(4-Amino-6-methylpyridin-3-yl)methanol

Cat. No.: B3032387
CAS No.: 15742-82-2
M. Wt: 138.17 g/mol
InChI Key: IWTJVIPTAWMMDD-UHFFFAOYSA-N
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Description

(4-Amino-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group at the 4-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-methylpyridin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-amino-6-methylpyridine.

    Hydroxymethylation: The introduction of the hydroxymethyl group at the 3-position can be achieved through a hydroxymethylation reaction. This involves the reaction of 4-amino-6-methylpyridine with formaldehyde under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: The major products include (4-Amino-6-methylpyridin-3-yl)aldehyde and (4-Amino-6-methylpyridin-3-yl)carboxylic acid.

    Reduction: The major product is (4-Amino-6-methylpyridin-3-yl)amine.

    Substitution: Various substituted derivatives of this compound are formed.

Scientific Research Applications

(4-Amino-6-methylpyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

(4-Amino-6-methylpyridin-3-yl)methanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as (4-Amino-3-methylpyridin-2-yl)methanol and (4-Amino-5-methylpyridin-3-yl)methanol share structural similarities.

    Uniqueness: The presence of the hydroxymethyl group at the 3-position and the specific arrangement of the amino and methyl groups confer unique chemical properties and reactivity to this compound.

Properties

IUPAC Name

(4-amino-6-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJVIPTAWMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562665
Record name (4-Amino-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15742-82-2
Record name (4-Amino-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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